Ethyl 2-amino-3-(oxan-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(oxan-2-yl)propanoate is a versatile small molecule scaffold used primarily in research and development. It is known for its unique structure, which includes an oxane ring, making it a valuable building block in synthetic chemistry . The compound has a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(oxan-2-yl)propanoate typically involves the reaction of ethyl acrylate with an oxane derivative under controlled conditions. One common method includes the use of a palladium-catalyzed hydrogenation followed by Baeyer-Villiger oxidation . The reaction conditions often involve the use of ethyl acetate as a solvent and hydrogen peroxide as an oxidizing agent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(oxan-2-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced using palladium-catalyzed hydrogenation.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like CAL-B (immobilized lipase Candida antarctica type B).
Reduction: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield saturated derivatives .
Scientific Research Applications
Ethyl 2-amino-3-(oxan-2-yl)propanoate is used in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(oxan-2-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate: Contains an imidazolidinone ring instead of an oxane ring.
Uniqueness
This compound is unique due to its oxane ring, which provides a distinct structural feature that can influence its reactivity and interactions with other molecules . This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-amino-3-(oxan-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-13-10(12)9(11)7-8-5-3-4-6-14-8/h8-9H,2-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZOKMGFCMMSOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCCCO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.